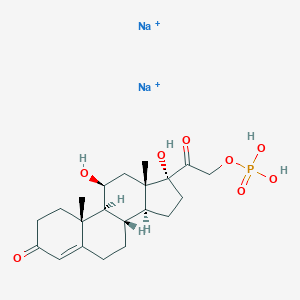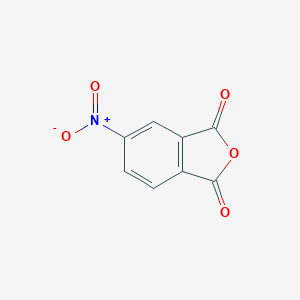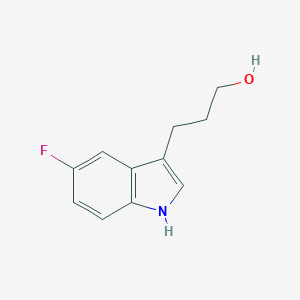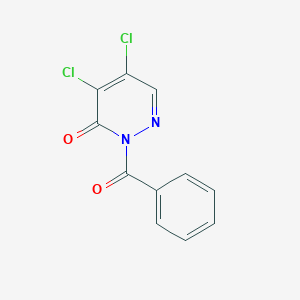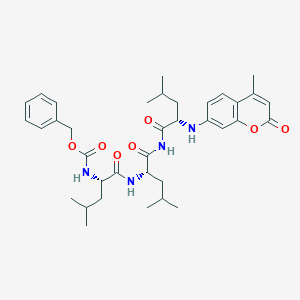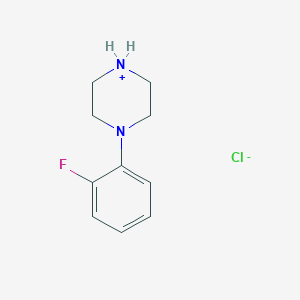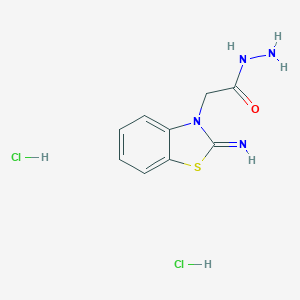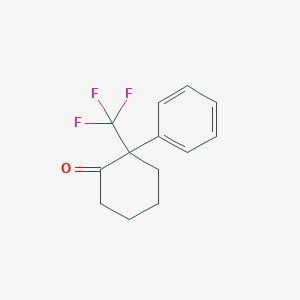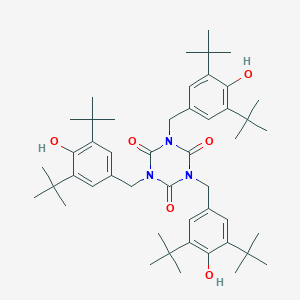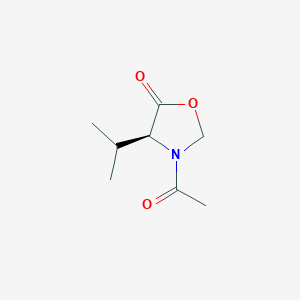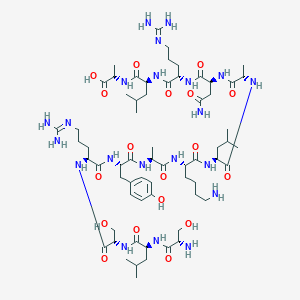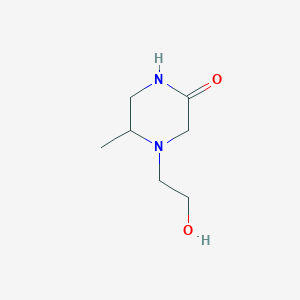
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazinones. It is commonly referred to as HEP or HEPPS. This compound is widely used in scientific research as a buffering agent and has various applications in biochemistry and molecular biology.
Mechanism Of Action
HEPPS acts as a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution. It maintains the pH of the solution by neutralizing any excess acid or base. The molecule has two nitrogen atoms that can act as proton acceptors or donors, and the hydroxyl group can donate a proton. The buffer capacity of HEPPS is high, which means it can maintain the pH of the solution even when small amounts of acid or base are added.
Biochemical And Physiological Effects
HEPPS has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological molecules. It is used as a buffering agent in biological systems to maintain the pH of the solution.
Advantages And Limitations For Lab Experiments
HEPPS has several advantages as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. It has a high buffer capacity, which means it can maintain the pH of the solution even when small amounts of acid or base are added. It is also a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution.
The limitations of HEPPS as a buffering agent include its high cost and low solubility in organic solvents. It is also not suitable for experiments that require a pH below 6.8 or above 8.2.
Future Directions
HEPPS has various applications in biochemistry and molecular biology. Some of the future directions for research on HEPPS include:
1. Development of new HEPPS derivatives with improved solubility and buffering capacity.
2. Investigation of the mechanism of action of HEPPS in biological systems.
3. Use of HEPPS in the development of new diagnostic tools and therapies for diseases.
4. Exploration of the potential of HEPPS as a drug delivery system.
5. Investigation of the effects of HEPPS on the stability and activity of enzymes and proteins.
Conclusion:
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a widely used buffering agent in scientific research. It has various applications in biochemistry and molecular biology and is used in electrophoresis, protein purification, enzyme assays, and cell culture media. HEPPS has a high buffer capacity and is an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. The future directions for research on HEPPS include the development of new derivatives, investigation of the mechanism of action, and exploration of its potential as a drug delivery system.
Synthesis Methods
The synthesis of 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one involves the reaction of N-methylpiperazine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one as a white crystalline solid. The purity of the compound can be increased by recrystallization from water.
Scientific Research Applications
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is widely used in scientific research as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. HEPPS is used in various applications such as electrophoresis, protein purification, and enzyme assays. It is also used in cell culture media to maintain the pH of the medium.
properties
CAS RN |
137066-43-4 |
|---|---|
Product Name |
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one |
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-5-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-8-7(11)5-9(6)2-3-10/h6,10H,2-5H2,1H3,(H,8,11) |
InChI Key |
MLFYBQRWKLVYDG-UHFFFAOYSA-N |
SMILES |
CC1CNC(=O)CN1CCO |
Canonical SMILES |
CC1CNC(=O)CN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



